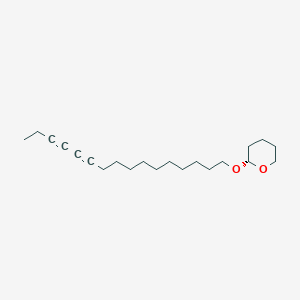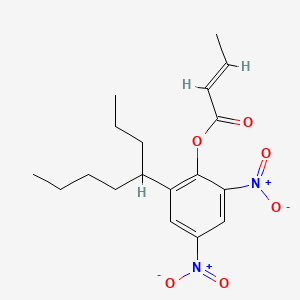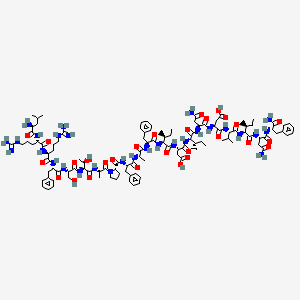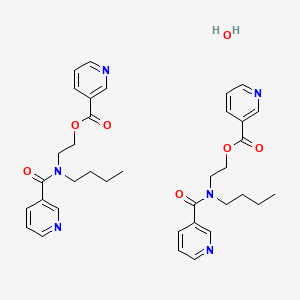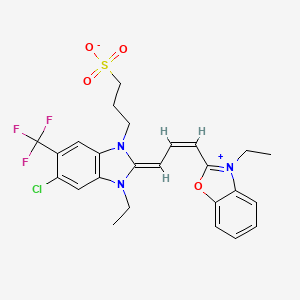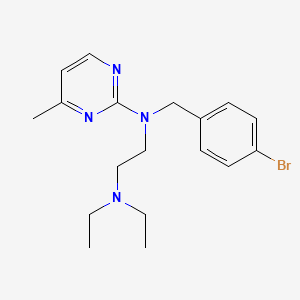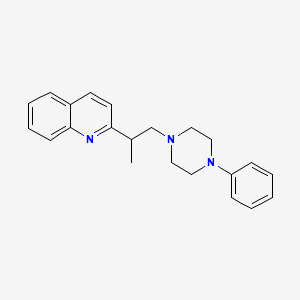
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a piperazine ring, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a quinoline intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as zeolites, to facilitate the cyclization reactions and improve the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can lead to a variety of substituted quinoline and piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline involves its interaction with various molecular targets. The piperazine ring can bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways . Additionally, the quinoline core can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: Known for its use in pharmaceuticals, particularly as an anthelmintic agent.
Phenylpiperazine: A derivative with applications in treating psychiatric disorders due to its interaction with serotonin receptors.
Uniqueness
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is unique due to its combined quinoline and piperazine structures, which confer a distinct set of biological activities. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various therapeutic applications .
Eigenschaften
CAS-Nummer |
126921-40-2 |
|---|---|
Molekularformel |
C22H25N3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[1-(4-phenylpiperazin-1-yl)propan-2-yl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18(21-12-11-19-7-5-6-10-22(19)23-21)17-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-12,18H,13-17H2,1H3 |
InChI-Schlüssel |
OCLCBDZSURAYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


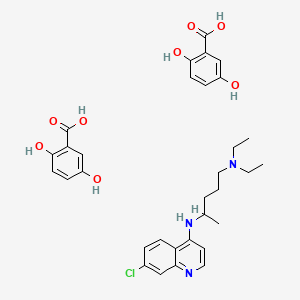
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)

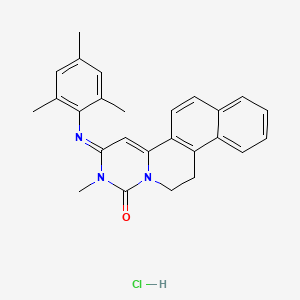
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
